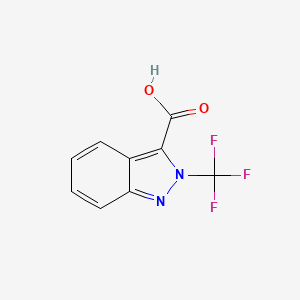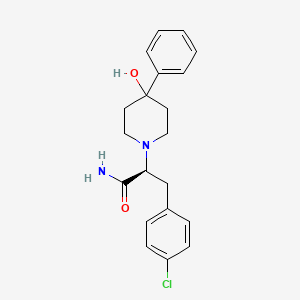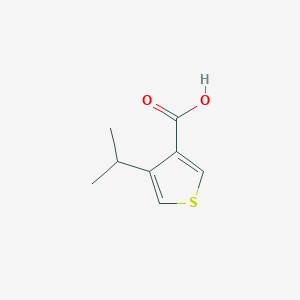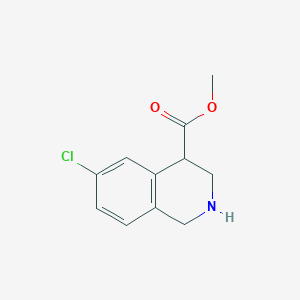![molecular formula C10H18N2O4 B13466908 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is an organic compound with the molecular formula C10H18N2O4 This compound is characterized by the presence of a butanoic acid backbone with two carbamoyl groups attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid typically involves the reaction of butanoic acid derivatives with carbamoylating agents. One common method is the reaction of butanoic acid with isocyanates under controlled conditions to form the desired carbamoyl groups. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-{[(1S)-1-carboxy-2-methylpropyl]carbamoyl}butanoic acid
- 4-{[(1S)-1-amino-2-methylpropyl]carbamoyl}butanoic acid
- 4-{[(1S)-1-hydroxy-2-methylpropyl]carbamoyl}butanoic acid
Uniqueness
4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid is unique due to its specific arrangement of carbamoyl groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
5-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)9(10(11)16)12-7(13)4-3-5-8(14)15/h6,9H,3-5H2,1-2H3,(H2,11,16)(H,12,13)(H,14,15)/t9-/m0/s1 |
InChIキー |
LUFYPPYRGKVSBM-VIFPVBQESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)CCCC(=O)O |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)




![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)

![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)


